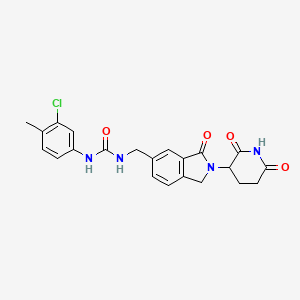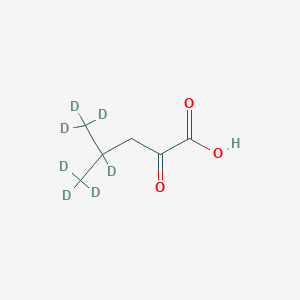
Sodium 4-methyl-2-oxopentanoate-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4-methyl-2-oxopentanoate-d7 is a deuterium-labeled version of Sodium 4-methyl-2-oxopentanoate. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its stable isotope labeling which aids in tracing and quantitation during drug development processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-methyl-2-oxopentanoate-d7 involves the incorporation of deuterium into the parent compound, Sodium 4-methyl-2-oxopentanoate. This process typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterium-labeled compound. The use of specialized equipment and techniques is essential to maintain the integrity of the deuterium labeling .
化学反应分析
Types of Reactions
Sodium 4-methyl-2-oxopentanoate-d7 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
Sodium 4-methyl-2-oxopentanoate-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and processes, particularly in the field of catalysis
作用机制
The mechanism of action of Sodium 4-methyl-2-oxopentanoate-d7 involves its incorporation into biological systems where it can be traced due to its deuterium labeling. This allows researchers to study the metabolic pathways and interactions of the compound within the system. The molecular targets and pathways involved depend on the specific application and biological system being studied .
相似化合物的比较
Sodium 4-methyl-2-oxopentanoate-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Sodium 4-methyl-2-oxopentanoate: The non-deuterated version of the compound.
4-Methyl-2-oxopentanoic acid: The parent acid form of the compound.
Sodium 4-methyl-2-oxopentanoate hydrate: A hydrated form of the compound
These compounds share similar chemical structures but differ in their isotopic composition and physical properties, which can affect their behavior in chemical reactions and biological systems.
属性
分子式 |
C6H10O3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC 名称 |
4,5,5,5-tetradeuterio-2-oxo-4-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/i1D3,2D3,4D |
InChI 键 |
BKAJNAXTPSGJCU-UAVYNJCWSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(CC(=O)C(=O)O)C([2H])([2H])[2H] |
规范 SMILES |
CC(C)CC(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


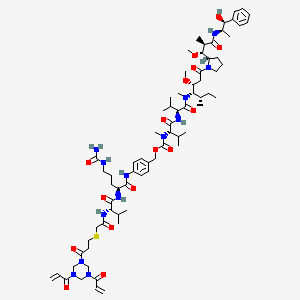
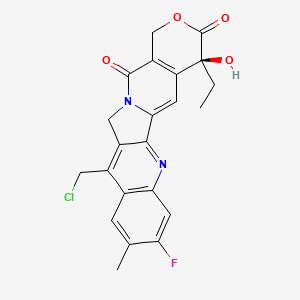
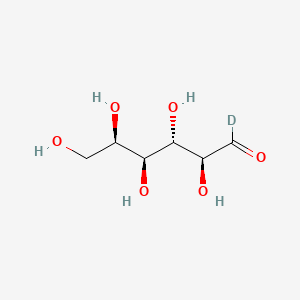
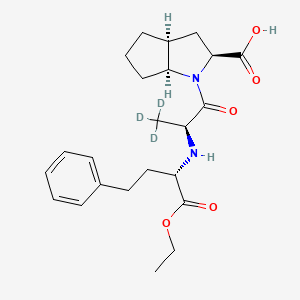
![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12393688.png)

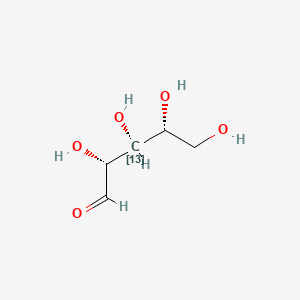
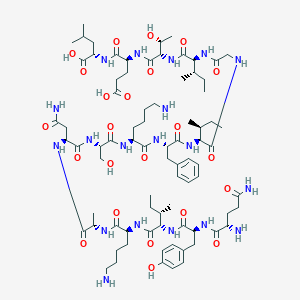
![(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B12393716.png)


![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12393743.png)
